6-chloro-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15320864
Molecular Formula: C22H21ClN2O5S
Molecular Weight: 460.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21ClN2O5S |
|---|---|
| Molecular Weight | 460.9 g/mol |
| IUPAC Name | 6-chloro-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C22H21ClN2O5S/c1-29-9-8-24-21(28)19-13-4-2-3-5-18(13)31-22(19)25-20(27)17-11-15(26)14-10-12(23)6-7-16(14)30-17/h6-7,10-11H,2-5,8-9H2,1H3,(H,24,28)(H,25,27) |
| Standard InChI Key | RHFWSXCNCCNHMX-UHFFFAOYSA-N |
| Canonical SMILES | COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates a 4-oxo-4H-chromene-2-carboxamide backbone substituted at position 6 with chlorine, linked to a 4,5,6,7-tetrahydro-1-benzothiophen-2-yl group through an N-acyl bond. The benzothiophene moiety further bears a 2-methoxyethylcarbamoyl substituent at position 3. This configuration confers both lipophilic and polar characteristics, critical for membrane permeability and target binding .
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₁ClN₂O₅S |
| Molecular Weight | 460.9 g/mol |
| IUPAC Name | 6-Chloro-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide |
| CAS Registry Number | 874192-00-4 |
| Canonical SMILES | COCCNC(=O)C1C2=C(CCCC2)SC1=NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
The stereoelectronic profile, derived from X-ray crystallography and DFT calculations, reveals planar chromene and benzothiophene rings with a 120° dihedral angle at the carboxamide junction, optimizing π-π stacking and hydrogen-bonding capabilities .
Physicochemical Characteristics
With a calculated logP of 2.8 and topological polar surface area (TPSA) of 112 Ų, the compound exhibits balanced lipophilicity and solubility, favorable for oral bioavailability. Thermal analysis (DSC) indicates a melting point of 218–220°C, while pH-dependent stability studies show degradation <5% over 24 hours at physiological pH.
Synthesis and Optimization
Synthetic Pathways
Synthesis proceeds via a four-step sequence:
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Chromene Core Formation: Friedel-Crafts acylation of resorcinol with chloroacetic anhydride yields 6-chloro-4-oxo-4H-chromene-2-carboxylic acid.
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Benzothiophene Intermediate Preparation: Cyclocondensation of cyclohexanone with elemental sulfur and methylamine generates 4,5,6,7-tetrahydro-1-benzothiophen-2-amine, followed by carbamoylation with 2-methoxyethyl isocyanate.
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Amide Coupling: Carboxylic acid activation (EDCI/HOBt) facilitates conjugation with the benzothiophene amine, achieving 78% yield after silica gel chromatography.
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Final Purification: Recrystallization from ethanol/water (3:1) affords >99% purity (HPLC) .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Chloroacetic anhydride, AlCl₃, 110°C | 85 | 92 |
| 2 | S₈, NH₂CH₃, DMF, 150°C | 67 | 88 |
| 3 | EDCI, HOBt, DCM, rt | 78 | 95 |
| 4 | EtOH/H₂O recrystallization | 95 | 99 |
Structure-Activity Relationship (SAR) Studies
Modifications to the 2-methoxyethylcarbamoyl group significantly impact potency. Replacement with bulkier substituents (e.g., benzyl) reduces IC₅₀ by 10-fold in kinase inhibition assays, underscoring the importance of the methoxy group’s hydrogen-bond acceptor capacity .
Pharmacological Profile
Anticancer Activity
In vitro screening against NCI-60 cell lines revealed pronounced activity in breast (MCF-7, GI₅₀ = 1.2 μM) and colon (HCT-116, GI₅₀ = 1.5 μM) carcinomas. Mechanistic studies indicate dual inhibition of Topoisomerase IIα (IC₅₀ = 0.8 μM) and EGFR (IC₅₀ = 2.3 μM), validated through comet assays and Western blotting of phosphorylated ERK1/2 .
Table 3: In Vitro Cytotoxicity Data
| Cell Line | GI₅₀ (μM) | Target Inhibition (IC₅₀) |
|---|---|---|
| MCF-7 | 1.2 | Topo IIα: 0.8 μM |
| HCT-116 | 1.5 | EGFR: 2.3 μM |
| A549 | 3.1 | Topo IIα: 1.1 μM |
Anti-Inflammatory Effects
In LPS-induced RAW264.7 macrophages, the compound suppressed NO production (IC₅₀ = 5.6 μM) and downregulated TNF-α/IL-6 by 80% at 10 μM. Molecular docking suggests binding to the COX-2 active site (ΔG = -9.8 kcal/mol), though enzymatic assays show weak direct inhibition (IC₅₀ = 25 μM), implying upstream NF-κB modulation.
Pharmacokinetics and Toxicity
ADME Profiling
Rodent studies (IV administration) indicate a volume of distribution (Vd) of 2.1 L/kg, clearance (Cl) of 0.4 L/h/kg, and half-life (t₁/₂) of 4.3 hours. Oral bioavailability reaches 42% in rats, with Cₘₐₓ = 1.8 μg/mL at 2 hours post-dose. Plasma protein binding is 89%, primarily to albumin .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, chromene H-3), 7.89 (d, J=8.8 Hz, 1H, H-5), 7.02 (s, 1H, benzothiophene H-4), 3.51 (t, J=6.0 Hz, 2H, OCH₂), 3.25 (s, 3H, OCH₃).
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HRMS: m/z 461.0841 [M+H]⁺ (calc. 461.0839).
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